AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL-
AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL-
Brand Name:
Vulcanchem
CAS No.:
19832-42-9
VCID:
VC0012050
InChI:
InChI=1S/C21H26N2O3/c1-3-12-21(18-5-4-6-20(14-18)26-2)15-22(16-21)13-11-17-7-9-19(10-8-17)23(24)25/h4-10,14H,3,11-13,15-16H2,1-2H3
SMILES:
CCCC1(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC
Molecular Formula:
C21H26N2O3
Molecular Weight:
354.4 g/mol
AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL-
CAS No.: 19832-42-9
Main Products
VCID: VC0012050
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
CAS No. | 19832-42-9 |
---|---|
Product Name | AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL- |
Molecular Formula | C21H26N2O3 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine |
Standard InChI | InChI=1S/C21H26N2O3/c1-3-12-21(18-5-4-6-20(14-18)26-2)15-22(16-21)13-11-17-7-9-19(10-8-17)23(24)25/h4-10,14H,3,11-13,15-16H2,1-2H3 |
Standard InChIKey | BUEIYNKOUWLAIH-UHFFFAOYSA-N |
SMILES | CCCC1(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC |
Canonical SMILES | CCCC1(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC |
Synonyms | 3-(m-Methoxyphenyl)-1-(p-nitrophenethyl)-3-propylazetidine |
PubChem Compound | 29821 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume